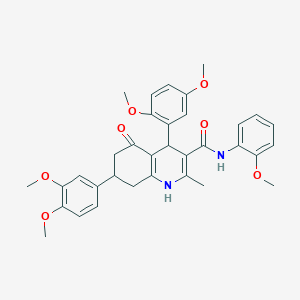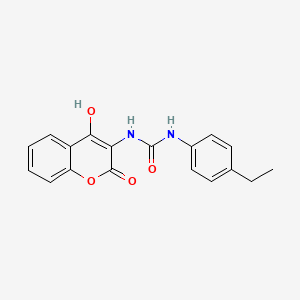![molecular formula C15H12N6 B11442577 N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11442577.png)
N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE is a heterocyclic compound that belongs to the class of tetrazoles and phthalazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and agriculture. The unique structure of this compound, which includes a tetrazole ring fused with a phthalazine moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.
Fusion with Phthalazine: The tetrazole ring is then fused with a phthalazine derivative through a series of condensation reactions, often involving the use of catalysts such as Lewis acids.
Introduction of the 3-Methylphenyl Group: The final step involves the substitution reaction where the 3-methylphenyl group is introduced to the tetrazolo-phthalazine core, typically using a halogenated precursor and a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, dichloromethane, and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal, anticancer, and antiviral agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and photovoltaic materials.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt cellular processes. The phthalazine moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. These interactions result in the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE can be compared with other similar compounds such as:
Tetrazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a phthalazine ring.
Phthalazinone: Contains a phthalazine ring but lacks the tetrazole moiety.
1,2,3-Triazole: A simpler azole compound with three nitrogen atoms in the ring.
The uniqueness of N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE lies in its fused tetrazole-phthalazine structure, which imparts distinct chemical and biological properties not found in the other compounds.
Properties
Molecular Formula |
C15H12N6 |
|---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine |
InChI |
InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15-17-19-20-21(15)18-14/h2-9H,1H3,(H,16,18) |
InChI Key |
OTXMUVDTOQPLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442498.png)
![3-(3-chloro-4-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442507.png)
![N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B11442510.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442511.png)
![2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442521.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11442536.png)
![(3E,5E)-3,5-bis[4-(dimethylamino)benzylidene]-1-methylpiperidin-4-one](/img/structure/B11442551.png)
![Dimethyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B11442556.png)
![3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442557.png)

![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442567.png)


![Ethyl 6-[(2-butoxy-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11442592.png)
